molecular formula C24H23NO4 B4810886 2-benzoyl-N-(3,4-diethoxyphenyl)benzamide

2-benzoyl-N-(3,4-diethoxyphenyl)benzamide

Cat. No.: B4810886
M. Wt: 389.4 g/mol
InChI Key: MBLAXGWOLAPNLD-UHFFFAOYSA-N
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Description

2-benzoyl-N-(3,4-diethoxyphenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of benzoyl and diethoxyphenyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(3,4-diethoxyphenyl)benzamide typically involves the reaction of 3,4-diethoxyaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-diethoxyaniline attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(3,4-diethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-benzoyl-N-(3,4-diethoxyphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers, coatings, and nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Research: It can be employed in studies investigating its biological activity, mechanism of action, and potential as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(3,4-diethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide
  • 2-benzoyl-N-(3,4-dimethoxyphenyl)ethylbenzamide
  • 2-benzoyl-N-(3,4-dimethoxyphenyl)ethylbenzamide

Uniqueness

2-benzoyl-N-(3,4-diethoxyphenyl)benzamide is unique due to the presence of diethoxy groups, which can influence its chemical reactivity, solubility, and biological activity. Compared to similar compounds with dimethoxy groups, the diethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-benzoyl-N-(3,4-diethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-3-28-21-15-14-18(16-22(21)29-4-2)25-24(27)20-13-9-8-12-19(20)23(26)17-10-6-5-7-11-17/h5-16H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLAXGWOLAPNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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